

Spectroscopic and Synthetic Profile of Cyclobutylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: Cyclobutylhydrazine

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Abstract

Cyclobutylhydrazine is a valuable building block in medicinal chemistry and organic synthesis. Its strained cyclobutyl motif and reactive hydrazine functionality make it a key component in the development of novel therapeutics and other complex molecules. Despite its utility, a comprehensive public repository of its spectroscopic data is not readily available. This technical guide provides a detailed overview of the predicted and expected spectroscopic characteristics of **cyclobutylhydrazine**, general experimental protocols for its analysis, and a plausible synthetic route.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, computational prediction tools and analysis of related structural motifs provide valuable insights into the expected spectroscopic features of **cyclobutylhydrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts for the protons and carbons in **cyclobutylhydrazine**.

Table 1: Predicted ^1H NMR Spectral Data for **Cyclobutylhydrazine**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-NH ₂	~1.5 - 3.5	Broad Singlet	2H
-NH-	~2.0 - 4.0	Broad Singlet	1H
CH (methine)	~2.5 - 3.0	Multiplet	1H
CH ₂ (methylene, adjacent to CH)	~1.8 - 2.2	Multiplet	4H
CH ₂ (methylene, remote from CH)	~1.6 - 1.9	Multiplet	2H

Note: The chemical shifts of the N-H protons are highly dependent on solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for **Cyclobutylhydrazine**

Carbon Atom	Predicted Chemical Shift (ppm)
CH (methine)	~55 - 65
CH ₂ (methylene, adjacent to CH)	~25 - 35
CH ₂ (methylene, remote from CH)	~15 - 25

Infrared (IR) Spectroscopy

The infrared spectrum of **cyclobutylhydrazine** is expected to show characteristic absorption bands for both the cyclobutane ring and the hydrazine functional group.

Table 3: Expected Infrared Absorption Bands for **Cyclobutylhydrazine**

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H	Stretching	3200 - 3400	Medium, Broad
C-H (cyclobutane)	Stretching	2850 - 3000	Strong
N-H	Bending (Scissoring)	1590 - 1650	Medium to Strong
C-H	Bending (Scissoring)	~1450	Medium
C-N	Stretching	1000 - 1250	Medium
C-C (ring)	Deformation	~900	Weak to Medium

The C-H stretching vibrations of the cyclobutane ring are typically found in the 2850-3000 cm⁻¹ region[1][2]. The N-H stretching of the hydrazine moiety will likely appear as a broad band in the 3200-3400 cm⁻¹ range due to hydrogen bonding[3][4].

Mass Spectrometry (MS)

The mass spectrum of **cyclobutylhydrazine** is expected to show a molecular ion peak corresponding to its molecular weight (86.14 g/mol). The fragmentation pattern will be characteristic of cyclic amines.

Table 4: Expected Mass Spectrometry Data for **Cyclobutylhydrazine**

Parameter	Expected Value
Molecular Formula	C ₄ H ₁₀ N ₂
Molecular Weight	86.14 g/mol
[M] ⁺ (Molecular Ion)	m/z 86
Major Fragment Ions	m/z 57, 43, 30

In mass spectrometry, cyclic amines typically exhibit a discernible molecular ion peak. A common fragmentation pathway involves the loss of a hydrogen atom from the alpha-carbon.

The fragmentation of the cyclobutane ring can also lead to the loss of ethylene (C_2H_4) or other small neutral molecules^{[5][6][7]}. The presence of nitrogen means the molecular ion will have an even mass-to-charge ratio, and fragments containing nitrogen will have odd or even m/z values depending on the number of nitrogen atoms and the fragmentation process^[8].

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a small, liquid amine like **cyclobutylhydrazine**.

NMR Sample Preparation

- Sample Preparation: For a 1H NMR spectrum, dissolve 1-5 mg of **cyclobutylhydrazine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$) in a clean, dry vial^{[9][10]}. For ^{13}C NMR, a more concentrated sample of 10-30 mg is recommended^[10].
- Filtration: To ensure a homogeneous magnetic field, it is crucial that the sample is free of particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube^{[11][12]}.
- Final Volume: The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm^[13].
- Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for referencing the chemical shifts to 0 ppm.

IR Spectroscopy Sample Preparation (Neat Liquid)

- Plate Preparation: Use two clean, dry salt plates (e.g., $NaCl$ or KBr), which are transparent to infrared radiation^{[14][15][16]}. Handle the plates by their edges to avoid contamination.
- Sample Application: Place a single drop of neat **cyclobutylhydrazine** onto the center of one of the salt plates^[17].
- Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates^{[16][17]}.

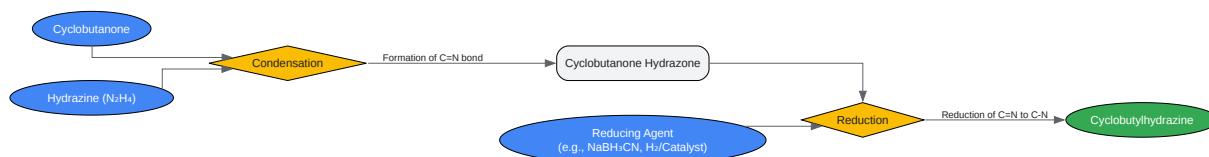
- Analysis: Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry Sample Introduction

- Direct Infusion: For a relatively volatile liquid like **cyclobutylhydrazine**, direct infusion into the mass spectrometer is a suitable method. The sample can be introduced via a syringe pump for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) [18][19].
- Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is sufficiently volatile and thermally stable, GC-MS can be used. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer for ionization and analysis[20][21]. Electron impact (EI) is a common ionization technique for GC-MS[22].

Synthetic Workflow

A common and efficient method for the synthesis of N-alkylhydrazines is the reductive amination of a ketone or aldehyde[23][24]. In the case of **cyclobutylhydrazine**, this would involve the reaction of cyclobutanone with hydrazine, followed by reduction of the resulting hydrazone.



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Caption: Synthetic pathway for **cyclobutylhydrazine** via reductive amination.

This two-step, one-pot reaction typically proceeds by first forming the cyclobutanone hydrazone intermediate through the condensation of cyclobutanone and hydrazine. This is followed by the in-situ reduction of the hydrazone to yield **cyclobutylhydrazine**. This method is widely applicable for the synthesis of various substituted hydrazines[25][26].

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